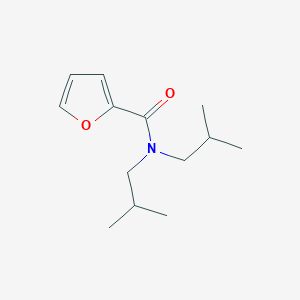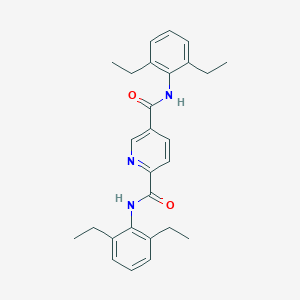![molecular formula C19H15F3N4O3 B262176 (4E)-5-methyl-2-(4-nitrophenyl)-4-[[[3-(trifluoromethyl)phenyl]methylamino]methylidene]pyrazol-3-one](/img/structure/B262176.png)
(4E)-5-methyl-2-(4-nitrophenyl)-4-[[[3-(trifluoromethyl)phenyl]methylamino]methylidene]pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4E)-5-methyl-2-(4-nitrophenyl)-4-[[[3-(trifluoromethyl)phenyl]methylamino]methylidene]pyrazol-3-one is a chemical compound with potential applications in scientific research. It is a member of the pyrazolone family of compounds and has been studied for its potential therapeutic effects.
Mechanism of Action
The mechanism of action of (4E)-5-methyl-2-(4-nitrophenyl)-4-[[[3-(trifluoromethyl)phenyl]methylamino]methylidene]pyrazol-3-one is not fully understood. It is thought to exert its anti-inflammatory effects by inhibiting the production of inflammatory cytokines and reducing the activation of NF-κB. Its antioxidant effects may be due to its ability to scavenge reactive oxygen species. Its anticancer effects may be due to its ability to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as TNF-α and IL-6. It has also been shown to reduce oxidative stress and increase antioxidant enzyme activity. In cancer cells, it has been shown to induce apoptosis and inhibit cell proliferation.
Advantages and Limitations for Lab Experiments
One advantage of using (4E)-5-methyl-2-(4-nitrophenyl)-4-[[[3-(trifluoromethyl)phenyl]methylamino]methylidene]pyrazol-3-one in lab experiments is its potential therapeutic effects. It may be useful in studying the mechanisms of inflammation, oxidative stress, and cancer. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several future directions for (4E)-5-methyl-2-(4-nitrophenyl)-4-[[[3-(trifluoromethyl)phenyl]methylamino]methylidene]pyrazol-3-one. It may be useful in studying the mechanisms of inflammation, oxidative stress, and cancer. Further research is needed to fully understand its mechanism of action and to determine its potential therapeutic applications. It may also be useful in developing new fluorescent probes for detecting reactive oxygen species in cells.
Synthesis Methods
The synthesis of (4E)-5-methyl-2-(4-nitrophenyl)-4-[[[3-(trifluoromethyl)phenyl]methylamino]methylidene]pyrazol-3-one involves the reaction of 4-nitroacetophenone with trifluoroacetic anhydride and aniline in the presence of a base. The resulting intermediate is then treated with methyl ethyl ketone and hydrazine hydrate to yield the final product.
Scientific Research Applications
(4E)-5-methyl-2-(4-nitrophenyl)-4-[[[3-(trifluoromethyl)phenyl]methylamino]methylidene]pyrazol-3-one has been studied for its potential therapeutic effects. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties in vitro. It has also been studied for its potential use as a fluorescent probe for detecting reactive oxygen species in cells.
properties
Molecular Formula |
C19H15F3N4O3 |
|---|---|
Molecular Weight |
404.3 g/mol |
IUPAC Name |
(4E)-5-methyl-2-(4-nitrophenyl)-4-[[[3-(trifluoromethyl)phenyl]methylamino]methylidene]pyrazol-3-one |
InChI |
InChI=1S/C19H15F3N4O3/c1-12-17(11-23-10-13-3-2-4-14(9-13)19(20,21)22)18(27)25(24-12)15-5-7-16(8-6-15)26(28)29/h2-9,11,23H,10H2,1H3/b17-11+ |
InChI Key |
PIJUIVUDCZWMKI-GZTJUZNOSA-N |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C/NCC2=CC(=CC=C2)C(F)(F)F)C3=CC=C(C=C3)[N+](=O)[O-] |
SMILES |
CC1=NN(C(=O)C1=CNCC2=CC(=CC=C2)C(F)(F)F)C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
CC1=NN(C(=O)C1=CNCC2=CC(=CC=C2)C(F)(F)F)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2,3-dichlorobenzyl)-N-[2-(diethylamino)ethyl]amine](/img/structure/B262094.png)

![1-{3-[(4-Chlorobenzyl)amino]-4-nitrophenyl}-4-methylpiperazine](/img/structure/B262101.png)
![9-[4-(5-amino-1,3,4-thiadiazol-2-yl)phenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B262102.png)
![N-(2,6-dimethoxypyrimidin-4-yl)-4-[[(Z)-(2,4,6-trioxo-1-phenyl-1,3-diazinan-5-ylidene)methyl]amino]benzenesulfonamide](/img/structure/B262103.png)


![3-(4-fluorophenyl)-5-imino-6-[(2-methyl-1H-indol-3-yl)methylene]-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B262112.png)
![{4-[(1-allyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-ethoxyphenoxy}acetic acid](/img/structure/B262113.png)
![2-[(3-cyano-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-[2-(trifluoromethoxy)phenyl]acetamide](/img/structure/B262120.png)



